molecular formula C6H9N3O B113219 2-Amino-3-ethoxypyrazine CAS No. 89464-86-8

2-Amino-3-ethoxypyrazine

Cat. No.: B113219
CAS No.: 89464-86-8
M. Wt: 139.16 g/mol
InChI Key: ZULCYKWRRGZJJR-UHFFFAOYSA-N
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Description

2-Amino-3-ethoxypyrazine is an organic compound with the molecular formula C6H9N3O. It is a pyrazine derivative, characterized by the presence of an amino group at the second position and an ethoxy group at the third position of the pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-3-ethoxypyrazine can be synthesized through several methods. One common approach involves the reaction of 2-chloropyrazine with ethanolamine under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-chloropyrazine and ethanolamine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, at elevated temperatures.

    Product Formation: The nucleophilic substitution of the chlorine atom by the ethanolamine results in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-ethoxypyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert the compound into different pyrazine derivatives.

    Substitution: The amino and ethoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce a wide range of pyrazine derivatives with different functional groups .

Scientific Research Applications

2-Amino-3-ethoxypyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-3-ethoxypyrazine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-methoxypyrazine: Similar structure but with a methoxy group instead of an ethoxy group.

    2-Amino-3-chloropyrazine: Contains a chlorine atom instead of an ethoxy group.

    2-Amino-3-methylpyrazine: Features a methyl group in place of the ethoxy group.

Uniqueness

2-Amino-3-ethoxypyrazine is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the ethoxy group plays a crucial role in the compound’s behavior and interactions .

Properties

IUPAC Name

3-ethoxypyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-2-10-6-5(7)8-3-4-9-6/h3-4H,2H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULCYKWRRGZJJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80540156
Record name 3-Ethoxypyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80540156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89464-86-8
Record name 3-Ethoxypyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80540156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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